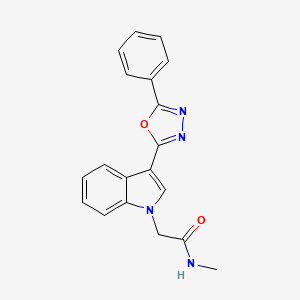

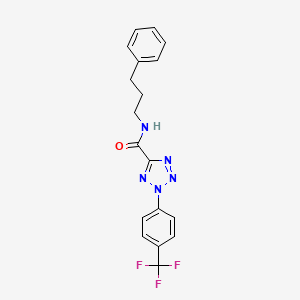

N-methyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3,4-Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . It is derived from furan by substitution of two methylene groups (=CH) with two pyridine type nitrogens (-N=) .

Molecular Structure Analysis

1,3,4-Oxadiazole and its isomers 1,2,4-oxadiazole, 1,2,3-oxadiazole, and 1,2,5-oxadiazole are well-studied due to their many important chemical and biological properties .

Chemical Reactions Analysis

1,3,4-Oxadiazole heterocyclic compounds are known to undergo various chemical reactions, making them important for molecule planning .

Applications De Recherche Scientifique

Antimicrobial and Antitubercular Properties

The antimicrobial activity of 1,3,4-oxadiazole derivatives has been extensively documented, exhibiting a spectrum that includes antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral effects. Research has shown that these compounds can exceed the activity of existing antibiotics and antimicrobial agents, indicating their promise as future therapeutic agents. Specifically, derivatives have been evaluated for their anti-tubercular activity against various strains of Mycobacterium, showing comparable or superior efficacy to established treatments like isoniazid (INH) (Glomb & Świątek, 2021) (Asif, 2014).

Potential in Cancer Therapy

1,3,4-Oxadiazole derivatives have been recognized for their potential in cancer therapy, primarily due to the role of histone deacetylase-8 (HDAC8) in cancer progression and initiation. HDAC8 inhibitors, including specific 1,3,4-oxadiazole derivatives, have shown therapeutic properties in breast cancer cells, suggesting the potential of these compounds in cancer treatment (Rahmani et al., 2021).

Extensive Pharmacological Activity

The broad pharmacological profile of 1,3,4-oxadiazole derivatives encompasses activities such as anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, and others. This diversity underlines the therapeutic worth of these compounds in various medicinal chemistry domains, potentially leading to the development of multifaceted medicinal agents (Verma et al., 2019).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-methyl-2-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O2/c1-20-17(24)12-23-11-15(14-9-5-6-10-16(14)23)19-22-21-18(25-19)13-7-3-2-4-8-13/h2-11H,12H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJBGBWOEDHGFJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CN1C=C(C2=CC=CC=C21)C3=NN=C(O3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2570545.png)

![2-[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2570549.png)

![Ethyl 4-[2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2570554.png)

![ethyl 2-[[2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2570555.png)

![6-(isobutylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2570558.png)

![1-[4-[(4-Pyridin-2-yl-1,3-thiazol-2-yl)amino]phenyl]ethanone](/img/structure/B2570562.png)

![Ethyl 2-[(6-bromo-2-oxochromene-3-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2570563.png)

![2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2570564.png)

![2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide](/img/structure/B2570565.png)